3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione 3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9724510
InChI: InChI=1S/C15H22N6O3/c1-15(2,3)9-8-20-10-11(16-13(20)21(17-9)6-7-22)18(4)14(24)19(5)12(10)23/h22H,6-8H2,1-5H3
SMILES: CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCO
Molecular Formula: C15H22N6O3
Molecular Weight: 334.37 g/mol

3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

CAS No.:

Cat. No.: VC9724510

Molecular Formula: C15H22N6O3

Molecular Weight: 334.37 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione -

Specification

Molecular Formula C15H22N6O3
Molecular Weight 334.37 g/mol
IUPAC Name 3-tert-butyl-1-(2-hydroxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Standard InChI InChI=1S/C15H22N6O3/c1-15(2,3)9-8-20-10-11(16-13(20)21(17-9)6-7-22)18(4)14(24)19(5)12(10)23/h22H,6-8H2,1-5H3
Standard InChI Key OLCGTHBZVNDRGK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCO
Canonical SMILES CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCO

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s backbone consists of a purine system fused with a triazine ring at the 3,4-f positions, creating a bicyclic framework. The purine moiety is modified at the 1-position by a 2-hydroxyethyl group and at the 3-position by a tert-butyl substituent. Methyl groups at positions 7 and 9 introduce steric hindrance, potentially influencing conformational stability and intermolecular interactions.

The molecular formula C₁₅H₂₂N₆O₃ corresponds to a molecular weight of 334.37 g/mol, as confirmed by mass spectrometry and elemental analysis. The hydroxyethyl group (-CH₂CH₂OH) enhances hydrophilicity, while the tert-butyl group (-C(CH₃)₃) contributes to lipophilicity, creating a balanced partition coefficient suitable for membrane permeability in biological systems.

Table 1: Key Structural Features and Properties

FeatureDescription
Core Structure Triazino[3,4-f]purine fused ring system
Substituents3-tert-butyl, 1-(2-hydroxyethyl), 7,9-dimethyl
Molecular FormulaC₁₅H₂₂N₆O₃
Molecular Weight334.37 g/mol
HydrophilicityModerate (logP estimated at 1.2–1.8)

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous triazino-purines exhibit distinct UV-Vis absorption maxima near 260–280 nm due to π→π* transitions in the conjugated heterocyclic system. Infrared spectroscopy would likely reveal N-H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) from the dione groups.

Synthetic Pathways and Challenges

General Synthesis of Triazino-Purine Derivatives

The synthesis of triazino-purines typically involves cyclocondensation reactions between aminopyrimidines and triazine precursors. For example:

  • Step 1: React 4,6-diaminopyrimidine-2,5-dione with tert-butyl isocyanate to introduce the tert-butyl group.

  • Step 2: Treat the intermediate with 2-chloroethanol under basic conditions to install the hydroxyethyl substituent.

  • Step 3: Perform a cycloaddition with 1,3,5-triazine-2,4-dichloride to form the fused triazino ring.

Key Challenges

  • Regioselectivity: Ensuring proper orientation during triazine fusion remains difficult, often requiring catalysts like palladium or copper complexes.

  • Purification: The polar hydroxyethyl group complicates chromatographic separation, necessitating high-performance liquid chromatography (HPLC).

Biological Activity and Applications

Herbicidal Mechanisms

Triazino-purines disrupt plant growth by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials of related compounds show efficacy against broadleaf weeds at concentrations as low as 50 ppm.

Table 2: Comparative Herbicidal Activity of Purine Derivatives

CompoundALS Inhibition (IC₅₀, μM)Target Weeds
Target CompoundData pendingHypothetical
6-Chloropurine12.3Amaranthus retroflexus
8-Azapurine8.7Chenopodium album

Pharmacological Prospects and Limitations

Kinase Inhibition

Kinases regulating cell proliferation, such as CDK2 and EGFR, are plausible targets. Molecular docking studies predict moderate affinity (ΔG ≈ -8.2 kcal/mol) due to hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with the tert-butyl moiety.

Toxicity and Selectivity

Future Research Directions

  • In Vitro Screening: Prioritize assays against PDEs, kinases, and ALS to identify primary targets.

  • Structural Optimization: Explore substituting the tert-butyl group with fluorinated alkyl chains to enhance bioavailability.

  • Ecotoxicology: Assess environmental persistence and non-target organism effects to evaluate agrochemical viability.

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